molecular formula C24H24N2O5S B300580 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B300580
M. Wt: 452.5 g/mol
InChI Key: UFTUYSAEWYPAGJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide, also known as AMT-130, is a novel therapeutic agent that has gained significant attention in recent years due to its potential in treating various neurological disorders. This compound belongs to the class of small interfering RNAs (siRNAs), which are RNA molecules that can silence specific genes by targeting their messenger RNA (mRNA) transcripts.

Mechanism of Action

The mechanism of action of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves the selective targeting of the mutant huntingtin mRNA transcript using siRNA technology. Once administered, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide enters the cells and binds to the mRNA, leading to its degradation and preventing the production of the toxic huntingtin protein. This results in a reduction in the accumulation of protein aggregates and improved neuronal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide have been extensively studied in preclinical models. In addition to reducing the accumulation of protein aggregates, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been shown to improve motor function, reduce neuronal atrophy, and increase the survival of neurons in the brain. These effects are thought to be mediated by the selective silencing of the mutant huntingtin gene.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is its specificity in targeting the mutant huntingtin gene, which reduces the risk of off-target effects. Additionally, the use of siRNA technology allows for the selective targeting of specific genes, making it a powerful tool for studying gene function and disease mechanisms. However, the synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex process that requires specialized equipment and expertise, which may limit its availability for lab experiments.

Future Directions

The potential applications of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide are vast, and there are several future directions that can be explored. One potential area of research is the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide for the treatment of other neurological disorders that are caused by the accumulation of toxic proteins, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of siRNA technology can be expanded to target other disease-causing genes, opening up new avenues for therapeutic development. Finally, further studies are needed to determine the long-term safety and efficacy of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in humans, which will be essential for its eventual clinical translation.
Conclusion
In conclusion, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a promising therapeutic agent that has shown significant potential in treating various neurological disorders. Its specificity in targeting the mutant huntingtin gene, along with its ability to improve motor function and reduce neuronal atrophy, make it a powerful tool for studying disease mechanisms and developing new therapies. While there are still several challenges that need to be addressed, the future looks bright for the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide and the broader field of siRNA therapeutics.

Synthesis Methods

The synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves several steps, including the preparation of the key intermediate 5-(4-(allyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione, which is then reacted with N-(3,4-dimethylphenyl)acetamide to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has shown promising results in preclinical studies for the treatment of Huntington's disease, a genetic disorder that causes progressive degeneration of brain cells. In a study conducted on mice, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide was found to selectively silence the mutant huntingtin gene, which is responsible for the development of Huntington's disease. This led to a significant reduction in the accumulation of toxic protein aggregates and improved motor function in the mice.

properties

Product Name

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H24N2O5S/c1-5-10-31-19-9-7-17(12-20(19)30-4)13-21-23(28)26(24(29)32-21)14-22(27)25-18-8-6-15(2)16(3)11-18/h5-9,11-13H,1,10,14H2,2-4H3,(H,25,27)/b21-13+

InChI Key

UFTUYSAEWYPAGJ-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.